![molecular formula C12H17N3O B2800097 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1311919-93-3](/img/structure/B2800097.png)
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
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Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine, also known as MOPPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Novel Derivatives Synthesis and Pharmacological Evaluation
A novel series of derivatives, including compounds structurally related to "1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine," were synthesized and evaluated for their pharmacological properties. These compounds were designed by synthesizing 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. These isoxazolines underwent Mannich's reaction with N-methyl piperazine to produce the desired products. The synthesized compounds were characterized using IR, 1H NMR, 13C-NMR, and Mass spectrometric data. The antidepressant and antianxiety activities of these compounds were investigated using Porsolt’s behavioral despair (forced swimming) test and the plus maze method, respectively. Compounds exhibited significant activities, highlighting the potential therapeutic applications of these derivatives (Kumar et al., 2017).
Antibacterial and MurB Inhibitors
Another research effort focused on synthesizing novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which included derivatives structurally related to "1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine." These compounds were evaluated for their in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. The study revealed significant antibacterial efficacies, especially against E. coli, S. aureus, and S. mutans strains. Additionally, the inhibitory activity against MRSA and VRE bacterial strains was notable. The compounds showed effective biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin. Furthermore, the study explored the inhibitory activities of these compounds against the MurB enzyme, with certain derivatives showing excellent inhibitory activities. This research demonstrates the potential of these compounds in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
properties
IUPAC Name |
5-methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-4-14-5-7-15(8-6-14)10-12-9-11(2)16-13-12/h1,9H,4-8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXVKHFZDIVCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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